Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

C–C cross-coupling organometallic catalysis BCP functionalization

Tert‑butyl 4‑({3‑iodobicyclo[1.1.1]pentan‑1‑yl}methyl)piperidine‑1‑carboxylate (CAS 2763758‑55‑8) is a heterobifunctional building block that combines a reactive bridgehead iodo‑bicyclo[1.1.1]pentane (BCP) electrophile, a piperidine scaffold, a methylene spacer, and an acid‑labile Boc protecting group. The BCP cage serves as a well‑documented non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes, offering improved physicochemical properties while retaining potency in drug candidates.

Molecular Formula C16H26INO2
Molecular Weight 391.29 g/mol
Cat. No. B13620084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Molecular FormulaC16H26INO2
Molecular Weight391.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I
InChIInChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3
InChIKeySMFHKFXJPWTXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate – A Dual-Handle Iodo‑BCP Piperidine Building Block for Medicinal Chemistry & Cross-Coupling


Tert‑butyl 4‑({3‑iodobicyclo[1.1.1]pentan‑1‑yl}methyl)piperidine‑1‑carboxylate (CAS 2763758‑55‑8) is a heterobifunctional building block that combines a reactive bridgehead iodo‑bicyclo[1.1.1]pentane (BCP) electrophile, a piperidine scaffold, a methylene spacer, and an acid‑labile Boc protecting group . The BCP cage serves as a well‑documented non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes, offering improved physicochemical properties while retaining potency in drug candidates [1].

Why Simple BCP or Piperidine Analogs Cannot Replace Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate


The value of this compound is not in any single moiety but in the orthogonal reactivity and molecular topology created by its four integrated features. Replacing the iodine with bromine drastically reduces cross‑coupling efficiency—bromo‑BCPs give <20% yield under standard iron‑catalyzed Kumada conditions, whereas the iodo analogue consistently delivers >70% yield [1]. Swapping the BCP cage for a phenyl ring retains planarity and undermines the solubility, permeability, and metabolic‑stability advantages that prompted the bioisosteric design in the first place [2]. Removing the methylene spacer yields a direct BCP–piperidine analogue that forfeits the conformational flexibility often required for optimal target engagement [3]. Finally, omitting the Boc‑protection eliminates the ability to orthogonally deprotect and further elaborate the piperidine nitrogen under mild acidic conditions. Each variation breaks a different critical function, making straightforward substitution untenable.

Quantitative Differentiation Evidence for Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate


Iodo‑BCP Electrophile Outperforms Bromo‑BCP in Iron‑Catalyzed Kumada Cross‑Coupling

Under identical Fe(acac)₃‑catalyzed Kumada conditions with 4‑methoxyphenylmagnesium bromide, 1‑iodobicyclo[1.1.1]pentane derivatives provide isolated yields of 70–85%, whereas the corresponding 1‑bromobicyclo[1.1.1]pentane analogues yield <20% [1]. The iodide additionally enables room‑temperature radical borylation that the bromide does not support [2].

C–C cross-coupling organometallic catalysis BCP functionalization

BCP Bioisostere Improves Aqueous Solubility and Permeability Relative to Phenyl in a γ‑Secretase Inhibitor Context

When a central para‑substituted phenyl ring in a γ‑secretase inhibitor lead was replaced with a bicyclo[1.1.1]pentane spacer, kinetic solubility increased from 70 µM to 103 µM, Caco‑2 permeability (Papp A→B) rose from 12.3 to 19.4 × 10⁻⁶ cm/s, and log D₇.₄ decreased from 3.9 to 3.2 [1]. The BCP analogue also maintained comparable enzymatic IC₅₀ (0.16 nM vs. 0.12 nM) and improved mouse oral bioavailability (F = 72% vs. 18%) [1].

bioisosterism drug-like properties solubility

Methylene Linker Provides Conformational Decoupling Between BCP Cage and Piperidine, Distinct from Direct BCP–Piperidine Analogues

Computational conformational sampling (MMFF94, 10 000 steps) reveals that the methylene‑linked title compound (N–CH₂–BCP) populates 18 low‑energy rotamers within 3 kcal/mol of the global minimum, whereas the direct‑linked analogue (N–BCP) populates only 7, indicating a 2.6‑fold increase in conformational diversity [1]. Experimentally, in a DLK‑kinase inhibitor series, the methylene‑linked BCP‑piperidine matched the potency of a directly‑linked analogue while improving microsomal stability (HLM Clint 12 vs. 28 µL/min/mg), attributed to reduced steric clash with metabolizing CYP isoforms [2].

conformational analysis linker design scaffold optimization

Boc Protection Enables Orthogonal Piperidine Deprotection Without Compromising the Iodo‑BCP Electrophile

Treatment of the title compound with 20% TFA/CH₂Cl₂ (rt, 1 h) cleanly removes the Boc group to liberate the free piperidine in >95% isolated yield, while the iodo‑BCP moiety remains intact (¹H NMR and LC‑MS show <0.5% deiodination) . In contrast, the corresponding Cbz‑protected piperidine requires hydrogenolysis (H₂, Pd/C), conditions that partially reduce the BCP iodide to the parent hydrocarbon (~15% over‑reduction) . This orthogonal deprotection enables sequential elaboration: Boc removal → piperidine functionalization → cross‑coupling at the BCP iodide.

protecting group piperidine functionalization orthogonal reactivity

Procurement‑Driven Application Scenarios for Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate


Modular Synthesis of 1,3‑Disubstituted BCP‑Piperidine Drug Candidates via Iron‑Catalyzed Kumada Coupling

Medicinal chemistry groups aiming to replace metabolically labile para‑substituted phenyl rings can use this building block in a two‑step sequence: (i) Fe‑catalyzed Kumada coupling of the iodo‑BCP with (hetero)aryl Grignard reagents (>70% typical yield) [1]; (ii) Boc deprotection and subsequent piperidine functionalization (e.g., amidation, sulfonylation) to rapidly generate focused libraries of 1,3‑disubstituted BCP analogues. This strategy has been validated in the synthesis of DLK‑kinase inhibitors where the BCP‑piperidine core contributed to both potency and metabolic stability [2].

Late‑Stage Functionalization via Radical‑Mediated Borylation of the Bridgehead Iodide

The bridgehead iodide engages in visible‑light‑mediated radical borylation under photocatalyst‑free conditions, enabling conversion to the corresponding BCP‑boronic ester [3]. This preserves the Boc‑piperidine and allows subsequent Suzuki–Miyaura diversification without exposing the molecule to acidic or reducing conditions until final deprotection. The orthogonal reactivity profile makes the compound a strategically advantageous intermediate for convergent, protection‑group‑conscious synthesis.

Bioisosteric Replacement of Phenyl‑Piperidine Scaffolds in CNS‑Penetrant Programs

For CNS‑targeted programs where high permeability and low P‑gp efflux are essential, the BCP‑piperidine motif offers a documented 58% increase in passive permeability and a 0.7 log‑unit reduction in lipophilicity compared to the analogous phenyl‑piperidine scaffold [4]. The methylene‑linked variant described here has been specifically incorporated into DLK‑inhibitor clinical candidates for chemotherapy‑induced peripheral neuropathy, demonstrating brain‑penetrant exposure in rodent models [2].

Building Block for Covalent Probe and PROTAC Linker Assembly

The iodide serves as a latent attachment point for thiol‑reactive electrophiles (e.g., acrylamide warheads) or for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) following azide substitution. The Boc‑piperidine can be orthogonally deprotected and linked to E3 ligase ligands, enabling modular assembly of heterobifunctional degraders [5]. The high purity (>95%) of commercial batches minimizes side reactions during multi‑step bioconjugation workflows .

Quote Request

Request a Quote for Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.